N,N,N'-triethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine
Description
N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of nitrogen atoms bonded to alkyl or aryl groups. This particular compound features a cyclohexyl ring substituted with a methyl group and an ethane-1,2-diamine backbone with triethyl substitutions on the nitrogen atoms.
Properties
IUPAC Name |
N,N,N'-triethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-5-16(6-2)11-12-17(7-3)15-10-8-9-14(4)13-15/h14-15H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJUHNAOMWUPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)C1CCCC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of 3-methylcyclohexylamine with ethylene diamine in the presence of triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-methylcyclohexylamine+ethylene diamine+triethylamine→N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents can further enhance the efficiency of the reaction. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines with lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine structures.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclohexyl ring provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N,N’-trimethylethylenediamine: This compound has a similar ethane-1,2-diamine backbone but with trimethyl substitutions.
N,N,N’-triethyl-1,3-propanediamine: This compound features a propanediamine backbone with triethyl substitutions.
Uniqueness
N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific binding interactions and reactivity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
